molecular formula C10H16N6 B7056441 N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine

Cat. No.: B7056441
M. Wt: 220.27 g/mol
InChI Key: ZJNMHOXKUNESSX-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine is a heterocyclic compound that features both triazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine typically involves the reaction of 2-ethyl-1,2,4-triazole with N,1-dimethylpyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like toluene. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyrazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical properties.

    Pyrazole derivatives: Compounds with the pyrazole ring also show comparable reactivity and applications.

Uniqueness

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine is unique due to the combination of both triazole and pyrazole rings in a single molecule

Properties

IUPAC Name

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-4-16-10(11-8-12-16)7-14(2)9-5-6-15(3)13-9/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNMHOXKUNESSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CN(C)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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